A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline: Properties, Synthesis, and Biological Significance
A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-3-(trifluoromethyl)aniline is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique molecular structure, featuring both a nitro and a trifluoromethyl group on an aniline (B41778) backbone, imparts specific chemical reactivity and physical properties that make it a valuable precursor in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of 4-Nitro-3-(trifluoromethyl)aniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance as a primary metabolite of the antiandrogen drug, Flutamide (B1673489).
Chemical and Physical Properties
4-Nitro-3-(trifluoromethyl)aniline, also known as 5-amino-2-nitrobenzotrifluoride, is a yellow to orange crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences its chemical behavior and physical characteristics.
Identification and Structure
| Identifier | Value |
| Chemical Name | 4-Nitro-3-(trifluoromethyl)aniline |
| CAS Number | 393-11-3[3] |
| Molecular Formula | C₇H₅F₃N₂O₂[4] |
| Molecular Weight | 206.12 g/mol [3] |
| IUPAC Name | 4-nitro-3-(trifluoromethyl)aniline[5] |
| Synonyms | 5-Amino-2-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-m-toluidine, FLU-1[2][3] |
| InChI Key | UTKUVRNVYFTEHF-UHFFFAOYSA-N[3] |
| SMILES | Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--=O[3] |
Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to orange crystalline powder | [1][6] |
| Melting Point | 125-129 °C | [3] |
| Boiling Point | 326.4 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.503 g/cm³ | [7] |
| Solubility | Soluble in DMSO and methanol (B129727) (slightly) | [8] |
| pKa | -0.22 (Predicted) | [2] |
Spectral Data
| Spectroscopy | Key Peaks and Observations | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J=9.3 Hz, 1H) | [6] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 151.8, 135.0, 128.7, 123.7 (q, J=5.9 Hz), 123.0 (q, J=272.0 Hz), 118.4, 115.4 (q, J=31.5 Hz) | [6] |
| IR (FTIR, CHCl₃) | νₘₐₓ cm⁻¹: 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [6] |
| Mass Spec (HRMS) | m/z: [M+Na]⁺ Calculated for C₇H₅F₃N₂O₂Na: 229.0195; Found: 229.0195 | [6] |
Experimental Protocols
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
Two common synthetic routes for the preparation of 4-Nitro-3-(trifluoromethyl)aniline are detailed below.
Method 1: From 3-Chlorobenzotrifluoride (B146439)
This two-step synthesis involves the nitration of 3-chlorobenzotrifluoride followed by amination.
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Step 1: Synthesis of 5-Chloro-2-nitrobenzotrifluoride (B89720)
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In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 111.46 g (1.15 mol) of concentrated nitric acid and 402.5 g (4.025 mol) of 98% sulfuric acid.
-
Stir the mixture to ensure homogeneity.
-
Slowly add 180.55 g (1 mol) of 3-chlorobenzotrifluoride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower sulfuric acid layer. The upper organic layer is 5-chloro-2-nitrobenzotrifluoride.
-
-
Step 2: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
-
In a 1000 mL high-pressure reactor, add 180.8 g of the 5-chloro-2-nitrobenzotrifluoride obtained from the previous step, 566.6 g of 24% aqueous ammonia (B1221849), 34 g of liquid ammonia, and 9 g of a suitable catalyst (e.g., a copper-based catalyst).
-
Heat the reactor to 175 °C and maintain for 8 hours, during which the pressure will reach approximately 3.6 MPa.
-
Cool the reactor to room temperature and carefully vent the excess ammonia gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting wet product is collected and vacuum dried at 50 °C to yield 4-Nitro-3-(trifluoromethyl)aniline.[9]
-
Method 2: From m-(Trifluoromethyl)aniline
This method involves the protection of the amino group, followed by nitration and deprotection.
-
Step 1: Synthesis of N-[3-(Trifluoromethyl)phenyl]acetamide
-
In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the solution while stirring.
-
Allow the reaction to proceed to completion.
-
Isolate the product, N-[3-(trifluoromethyl)phenyl]acetamide, by standard workup procedures.
-
-
Step 2: Synthesis of 4-Nitro-3-(trifluoromethyl)acetanilide
-
Carefully add the N-[3-(trifluoromethyl)phenyl]acetamide to a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature.
-
After the reaction is complete, pour the mixture onto ice to precipitate the product.
-
Filter and wash the solid to obtain 4-nitro-3-(trifluoromethyl)acetanilide.
-
-
Step 3: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
-
Dissolve the 4-nitro-3-(trifluoromethyl)acetanilide in an ethanol (B145695) solution.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux to effect the deacetylation.
-
After the reaction is complete, cool the mixture and isolate the product, 4-Nitro-3-(trifluoromethyl)aniline, by filtration and recrystallization.[10]
-
Purification
Purification of 4-Nitro-3-(trifluoromethyl)aniline can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene. For higher purity, column chromatography on silica (B1680970) gel using an eluent such as a mixture of petroleum ether and ethyl acetate (B1210297) can be employed.[7]
Analytical Methods
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the product. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v) on silica gel plates, with visualization under UV light.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of 4-Nitro-3-(trifluoromethyl)aniline. A typical GC method would involve a capillary column (e.g., HP-5ms) with a temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation. The mass spectrometer in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of 4-Nitro-3-(trifluoromethyl)aniline, particularly for monitoring reaction kinetics or for purity assessment in pharmaceutical applications. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water would be appropriate.
Biological Significance and Signaling Pathways
4-Nitro-3-(trifluoromethyl)aniline is of significant interest in drug development as it is a primary metabolite of the non-steroidal antiandrogen drug, Flutamide. Flutamide is used in the treatment of prostate cancer.[2]
Metabolism of Flutamide
Flutamide undergoes extensive first-pass metabolism in the liver. One of the major metabolic pathways is the hydrolysis of the amide bond, catalyzed by carboxylesterases, to yield 4-Nitro-3-(trifluoromethyl)aniline (also referred to as FLU-1).[11] This metabolite can then undergo further biotransformation.
References
- 1. drnerz.com [drnerz.com]
- 2. Bioactivation of flutamide metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Flutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 8. drnerz.com [drnerz.com]
- 9. mdpi.com [mdpi.com]
- 10. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
